molecular formula C16H25N7O8 B3049513 Gougerotin CAS No. 2096-42-6

Gougerotin

Katalognummer B3049513
CAS-Nummer: 2096-42-6
Molekulargewicht: 443.41 g/mol
InChI-Schlüssel: AMNAZJFEONUVTD-QJHHURCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gougerotin is a water-soluble pyrimidine-based antibiotic produced by the bacteria Streptomyces graminearus and Streptomyces gougerotii . It is named after the dermatologist Henri-Eugène Gougerot . Gougerotin has activity against Gram-positive and Gram-negative bacteria as well as against viruses .


Synthesis Analysis

The biosynthetic gene cluster for Gougerotin includes one putative regulatory gene, one major facilitator superfamily transporter gene, and 13 structural genes . Genetic manipulations of genes involved in antibiotics biosynthesis with the constitutive hrdB promoter have been used to improve the production of Gougerotin .


Molecular Structure Analysis

The molecular structure of Gougerotin is complex and involves a number of structural genes. The gene cluster for Gougerotin biosynthesis includes one putative regulatory gene, one major facilitator superfamily transporter gene, and 13 structural genes .


Chemical Reactions Analysis

The chemical reactions involved in the production of Gougerotin are complex and involve a number of different enzymes and pathways. The biosynthetic gene cluster for Gougerotin includes one putative regulatory gene, one major facilitator superfamily transporter gene, and 13 structural genes .

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Regulation

  • Gougerotin Biosynthesis and Regulation

    Gougerotin, a peptidyl nucleoside antibiotic, is known for its ability to inhibit protein synthesis. Research on Streptomyces graminearus reveals that the gene gouR, part of the gougerotin biosynthetic gene cluster, plays a crucial role in its biosynthesis. GouR, a TetR family transcriptional regulatory protein, modulates gougerotin production by coordinating biosynthesis and export (Wei et al., 2013).

  • Gene Cluster for Gougerotin Synthesis

    The gene cluster responsible for gougerotin biosynthesis has been identified and cloned from Streptomyces graminearus. This discovery is significant as it provides the necessary "building blocks" for the combinatorial biosynthesis of nucleoside antibiotics (Niu et al., 2013).

Mechanism of Action

  • Inhibition of Protein Synthesis

    Gougerotin specifically inhibits protein synthesis by binding to the ribosomal peptidyl transferase. This mechanism of action has been explored through the study of gougerotin and its analogues, providing insights into how it interferes with protein biosynthesis (Černá et al., 1971).

  • Selective Inhibition in Virus-Infected Cells

    Gougerotin has been found to selectively inhibit protein synthesis in virus-infected mammalian cells, suggesting its potential application in viral research and therapy (Contreras & Carrasco, 1979).

Enhancement of Gougerotin Production

  • Engineering for Increased Production

    Techniques have been developed to increase gougerotin production in Streptomyces graminearus. This involves gene cluster engineering and precursor feeding, crucial for scaling up the production of this antibiotic (Jiang et al., 2013).

  • Improvement Through Genetic Manipulation

    Genetic manipulations of the gougerotin biosynthetic gene cluster, including altering key structural genes, have been shown to significantly boost its production. This approach demonstrates the potential for enhancing the yield of gougerotin and other similar antibiotics (Du et al., 2013).

Molecular Interactions

  • Binding to Ribosomes: The interaction of gougerotin with ribosomes from different organisms, such as Escherichia coli and Saccharomyces cerevisiae, has been studied to understand its binding affinity and site of action. This research contributes to the understanding of its mechanism at the molecular level (Barbacid & Vazquez, 1974).

Additional Studies

  • Solid-Phase Synthesis

    The first solid-phase synthesis of gougerotin was achieved, allowing for diversification and facilitating the study of its structure-activity relationship. This advancement is critical for developing gougerotin analogues (Migawa et al., 2005).

  • Antimicrotubule Action

    Gougerotin exhibits cytomorphogenetic and anti-microtubule actions in certain cellular models, hinting at its diverse biological effects beyond its role as an antibiotic (Kiermayer & Meindl, 1980).

Zukünftige Richtungen

The production of Gougerotin can be improved by engineering the biosynthetic gene clusters . The strategies used in these studies can be extended to other Streptomyces for improving the production of industrially important antibiotics .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[(2R)-3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30)/t6-,9+,10+,11-,12+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNAZJFEONUVTD-QJHHURCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)N)N2C=CC(=NC2=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016880
Record name Gougerotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspiculamycin

CAS RN

2096-42-6
Record name Gougerotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gougerotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gougerotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOUGEROTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALH0452B20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gougerotin
Reactant of Route 2
Gougerotin
Reactant of Route 3
Gougerotin
Reactant of Route 4
Gougerotin
Reactant of Route 5
Gougerotin
Reactant of Route 6
Gougerotin

Citations

For This Compound
835
Citations
JM Clark Jr - Mechanism of Action, 1967 - Springer
… gougerotin inhibits protein synthesis arises from the structural similarities between gougerotin … Therefore, if gougerotin acts analogously to puromycin, then gougerotin should catalyze …
Number of citations: 11 link.springer.com
M Yukioka - Mechanism of Action of Antimicrobial and Antitumor …, 1975 - Springer
Gougerotin is a water-soluble basic antibiotic obtained from culture filtrate of Streptomyces gougerotii No. 21544, isolated from a soil sample in Kyoto by workers at the Takeda …
Number of citations: 3 link.springer.com
SR Casjens, AJ Morris - … et Biophysica Acta (BBA)-Nucleic Acids and …, 1965 - academia.edu
… the antibiotic gougerotin inhibits the biosynthesis of protein has been investigated. Gougerotin has been … We have examined the effects of gougerotin using two different assay proce- …
Number of citations: 56 www.academia.edu
G Niu, L Li, J Wei, H Tan - Chemistry & Biology, 2013 - cell.com
… Here, we report the cloning of a complete gougerotin biosynthetic gene … the gougerotin biosynthesis. To understand the biosynthesis of gougerotin, we cloned the complete gougerotin …
Number of citations: 33 www.cell.com
H Sinohara, HH Sky-Peck - Biochemical and Biophysical Research …, 1965 - Elsevier
… The present paper &scribes the effect of gougerotin … As can be seen in Table II and III, gougerotin had no effect on this … inhibits one of these steps while gougerotin blocks a different …
Number of citations: 20 www.sciencedirect.com
C Coutsogeorgopoulos, A Bloch… - Journal of Medicinal …, 1975 - ACS Publications
… of gougerotin which are essential for its biochemical activity. Since correlation between the structure and activity of gougerotin … The gougerotin analogs which were studied are listed in …
Number of citations: 3 pubs.acs.org
KA Watanabe, EA Falco, JJ Fox - Journal of the American …, 1972 - ACS Publications
… of Gougerotin) and of l-(4amino-4-deoxy-dD-glucopyranosyluronic … Gougerotin kindly provided by Iwaski showed [o¡]27d +53. The uv data found for synthetic and natural Gougerotin …
Number of citations: 33 pubs.acs.org
L Jiang, J Wei, L Li, G Niu, H Tan - Applied microbiology and …, 2013 - Springer
… Gougerotin is a peptidyl nucleoside antibiotic produced by Streptomyces graminearus. It is … production of gougerotin. In this study, the natural and engineered gougerotin gene clusters …
Number of citations: 29 link.springer.com
D Du, Y Zhu, J Wei, Y Tian, G Niu, H Tan - Applied microbiology and …, 2013 - Springer
… Nikkomycins and gougerotin are peptidyl nucleoside … the gene cluster for gougerotin biosynthesis includes one putative … of key structural genes in the gougerotin (gou) gene cluster …
Number of citations: 63 link.springer.com
JM Clark Jr, JK Gunther - Biochimica et Biophysica Acta (BBA)-Specialized …, 1963 - Elsevier
… Puromycin 1, gougerotin 2, streptothricin 3 and a number of … This paper reports that the aminoacyl nucleoside, gougerotin [… The gougerotin used in these studies was kindly provided by …
Number of citations: 38 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.